molecular formula C7H10F2O2 B2500171 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid CAS No. 1529329-33-6

1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid

Cat. No. B2500171
CAS RN: 1529329-33-6
M. Wt: 164.152
InChI Key: YVDNLJJRPYJSCF-UHFFFAOYSA-N
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Description

The compound 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid is a structurally unique molecule that incorporates a cyclobutane ring and a difluoroethyl group attached to a carboxylic acid. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, molecular structure, and chemical properties of related cyclobutane derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods, including photochemical [2+2] cycloaddition reactions. For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a potential BNCT agent, was prepared using a 2 + 2 cycloaddition with dichloroketene followed by reductive dechlorination and hydantoin hydrolysis . Similarly, the stereoselective synthesis of cyclobutane derivatives with pyridyl and carboxylic acid functionalities was achieved through a solid-state photochemical [2 + 2] cycloaddition reaction . These methods could potentially be adapted for the synthesis of 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which can influence the stereochemistry and physical properties of the molecule. For example, the unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid demonstrated the creation of cis ring configurations and the separation of diastereoisomers . The presence of substituents such as the difluoroethyl group in the target compound would likely affect the molecule's stereochemistry and conformation.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including gem-difluorination, which is a valuable transformation in medicinal chemistry. The synthesis of gem-difluorocyclobutanes was reported using a Wagner-Meerwein rearrangement with mild reaction conditions . This reaction could be relevant for introducing the difluoroethyl group into the cyclobutane ring of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. For instance, the rigidity of the cyclobutane ring can promote the formation of strong intramolecular hydrogen bonds, as observed in the structural study of 2-aminocyclobutane-1-carboxylic acids and their incorporation into beta-peptides . The presence of the difluoroethyl group in 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid would likely contribute to the molecule's lipophilicity and could affect its reactivity and biological activity.

Scientific Research Applications

Synthesis and Reactivity

  • Regiospecific Addition Reactions : The study by Gaoni (1988) discusses the regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl)bicyclo[1.1.0]Butanes, relevant for introducing nitrogen nucleophiles to the cyclobutane structure. This process aids in synthesizing α-amino cyclobutane carboxylic acids, which can be further transformed into diacids, demonstrating a method for modifying cyclobutane derivatives (Gaoni, 1988).

  • Cyclobutane Ring Construction : Research by Gauzy et al. (2004) focuses on synthesizing 2-aminocyclobutane-1-carboxylic acids, highlighting a [2+2] photocycloaddition reaction as a key step. This research emphasizes the methods to construct the cyclobutane ring, crucial for cyclobutane-based compound synthesis (Gauzy, Pereira, Faure, & Aitken, 2004).

Applications in PET Imaging

  • PET Tracer for Tumor Delineation : Shoup and Goodman (1999) explored the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (PET). This study underscores the importance of cyclobutane derivatives in medical imaging, particularly in tumor detection (Shoup & Goodman, 1999).

Structural and Conformational Studies

  • Cyclobutane Group Properties : Uff's work (1964) on the cyclobutane group discusses the occurrence, formation, and general properties of cyclobutane compounds. It provides insight into the reactivity and stability of cyclobutane derivatives, crucial for understanding their behavior in various applications (Uff, 1964).

  • Structural Analysis : The study by Reisner et al. (1983) on the structure and conformation of various cyclobutane derivatives, including cyclobutanecarboxylic acids, offers detailed insights into the molecular geometry and bonding characteristics of these compounds. Such information is vital for predicting and manipulating their chemical behavior (Reisner, Korp, Bernal, & Fuchs, 1983).

Polymerization and Material Science

  • Anionic Polymerization : Kitayama et al. (2004) investigated the anionic polymerization of methyl cyclobutene-1-carboxylate, demonstrating the utility of cyclobutane derivatives in forming polymers with unique properties. This study highlights the potential of cyclobutane-based monomers in material science (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).

  • Ring-Opening Metathesis Polymerization : The work by Song et al. (2010) on the ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes adds to the understanding of how cyclobutane derivatives can be utilized in polymer synthesis, providing insights into the synthesis of stereo- and regiochemically diverse polymers (Song, Lee, Parker, & Sampson, 2010).

Safety and Hazards

The compound has been classified as dangerous with hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-5(9)4-7(6(10)11)2-1-3-7/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDNLJJRPYJSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid

CAS RN

1529329-33-6
Record name 1-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid
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